molecular formula C21H18ClF3N4O2 B2938236 (4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251676-15-9

(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No. B2938236
CAS RN: 1251676-15-9
M. Wt: 450.85
InChI Key: WVZXEVLVUSROOD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a 4-chloro-3-(trifluoromethyl)phenyl group, a 7-methyl-1,8-naphthyridin-3-yl group, and a morpholino group .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the reaction of the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 4-chloro-3-(trifluoromethyl)phenyl group contributes to the polarity of the molecule .


Chemical Reactions Analysis

The compound undergoes several chemical reactions during its synthesis. One of the key reactions is the reaction with 4-chloro-3-trifluoromethylphenyl isocyanate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For instance, the presence of the 4-chloro-3-(trifluoromethyl)phenyl group can affect its reactivity .

Scientific Research Applications

Synthesis and Imaging Applications

One research application of related compounds involves the synthesis of potential PET (Positron Emission Tomography) agents for imaging in neurological diseases such as Parkinson's disease. For example, a study detailed the synthesis of a reference standard and its precursor for PET imaging, aiming to target the LRRK2 enzyme, which is significant in Parkinson's disease research. The synthesis process resulted in a high radiochemical yield and purity, indicating its potential for precise imaging applications (Min Wang et al., 2017).

Antitumor Activity

Another study focused on the synthesis and antitumor activity of a compound with a morpholino group. The compound demonstrated distinct inhibition of the proliferation of various cancer cell lines, highlighting its potential as a candidate for cancer therapy (Zhi-hua Tang & W. Fu, 2018).

Organic Synthesis

Further research has explored the compound's role in organic synthesis, such as the synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement. This method presents an environmentally friendly approach to synthesizing related compounds, highlighting the versatility and potential of morpholino methanone derivatives in organic chemistry (Sisi Jing et al., 2018).

Material Science and Optoelectronics

Research in material science has also leveraged compounds like "(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" for developing advanced materials. For instance, studies on phosphorescent Ir(III) complexes for organic light-emitting diodes (OLEDs) have utilized aryl(morpholino)methanone ligands to achieve high efficiency and luminance in red-emitting devices, underscoring the compound's relevance in creating high-performance optoelectronic components (H. Kang et al., 2011).

Future Directions

The future directions for the study of this compound could include further investigation of its synthesis, characterization, and potential applications. For instance, related compounds have been studied for their analgesic potential, suggesting potential pharmaceutical applications .

Mechanism of Action

Target of Action

Similar compounds have been shown to have analgesic effects , suggesting that they may interact with pain receptors or pathways in the body.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to have potent analgesic efficacy . They may work by interacting with specific receptors or enzymes in the body, leading to a decrease in the perception of pain.

Biochemical Pathways

Based on its analgesic properties, it can be inferred that it may influence pathways related to pain perception and inflammation .

Result of Action

The result of the action of this compound is a reduction in pain perception, as evidenced by its analgesic properties . This suggests that it may have a role in modulating the body’s response to painful stimuli.

properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2/c1-12-2-4-14-18(28-13-3-5-17(22)16(10-13)21(23,24)25)15(11-26-19(14)27-12)20(30)29-6-8-31-9-7-29/h2-5,10-11H,6-9H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZXEVLVUSROOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone

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